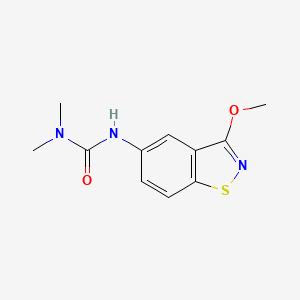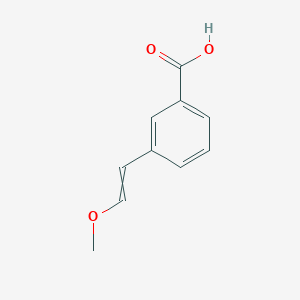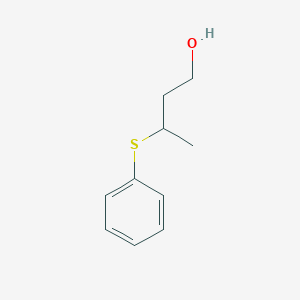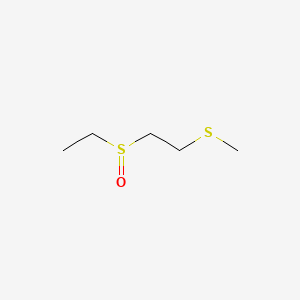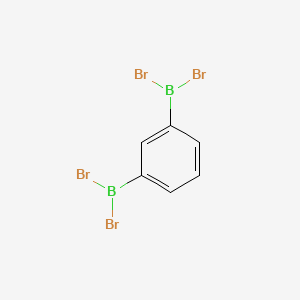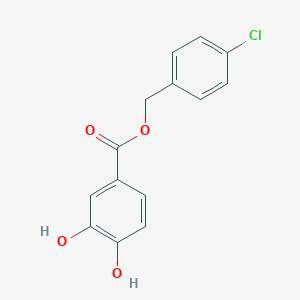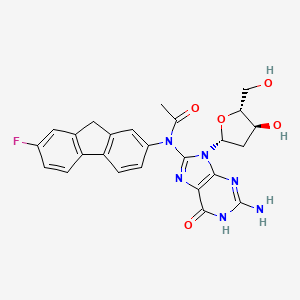
Guanosine, 8-(acetyl(7-fluoro-9h-fluoren-2-yl)amino)-2'-deoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanosine, 8-(acetyl(7-fluoro-9H-fluoren-2-yl)amino)-2’-deoxy- is a synthetic nucleoside analog. This compound is structurally derived from guanosine, a nucleoside component of RNA, and is modified with an acetyl group and a fluorenyl moiety. These modifications can significantly alter its chemical and biological properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of guanosine, 8-(acetyl(7-fluoro-9H-fluoren-2-yl)amino)-2’-deoxy- typically involves multiple steps. The starting material is often 2’-deoxyguanosine, which undergoes a series of chemical reactions to introduce the acetyl and fluorenyl groups. Common reagents used in these reactions include acetic anhydride for acetylation and fluorenyl-based reagents for the introduction of the fluorenyl group. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common for monitoring the progress of the reactions and the purity of the final product.
化学反应分析
Types of Reactions
Guanosine, 8-(acetyl(7-fluoro-9H-fluoren-2-yl)amino)-2’-deoxy- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds. Substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
Guanosine, 8-(acetyl(7-fluoro-9H-fluoren-2-yl)amino)-2’-deoxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of guanosine, 8-(acetyl(7-fluoro-9H-fluoren-2-yl)amino)-2’-deoxy- involves its interaction with molecular targets such as nucleic acids and proteins. The fluorenyl group can intercalate into DNA, disrupting its structure and function. The acetyl group can also modify the compound’s interactions with enzymes and other proteins, potentially inhibiting their activity. These interactions can lead to various biological effects, including the inhibition of viral replication and the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
8-(Acetyl(9H-fluoren-2-yl)amino)guanosine: Similar structure but lacks the fluoro group.
N-(7-Fluoro-9H-fluoren-2-yl)acetamide: Contains the fluorenyl and acetyl groups but lacks the guanosine moiety.
[Acetyl-(7-methoxy-9H-fluoren-2-yl)amino] acetate: Similar structure but with a methoxy group instead of a fluoro group.
Uniqueness
Guanosine, 8-(acetyl(7-fluoro-9H-fluoren-2-yl)amino)-2’-deoxy- is unique due to the presence of both the fluoro and acetyl groups, which can significantly alter its chemical and biological properties compared to similar compounds. These modifications can enhance its stability, binding affinity, and biological activity, making it a valuable compound for scientific research.
属性
CAS 编号 |
97235-46-6 |
|---|---|
分子式 |
C25H23FN6O5 |
分子量 |
506.5 g/mol |
IUPAC 名称 |
N-[2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-8-yl]-N-(7-fluoro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C25H23FN6O5/c1-11(34)31(15-3-5-17-13(8-15)6-12-7-14(26)2-4-16(12)17)25-28-21-22(29-24(27)30-23(21)36)32(25)20-9-18(35)19(10-33)37-20/h2-5,7-8,18-20,33,35H,6,9-10H2,1H3,(H3,27,29,30,36)/t18-,19+,20+/m0/s1 |
InChI 键 |
IOTOYVLSMGKGLG-XUVXKRRUSA-N |
手性 SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)F)C4=NC5=C(N4[C@H]6C[C@@H]([C@H](O6)CO)O)N=C(NC5=O)N |
规范 SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)F)C4=NC5=C(N4C6CC(C(O6)CO)O)N=C(NC5=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


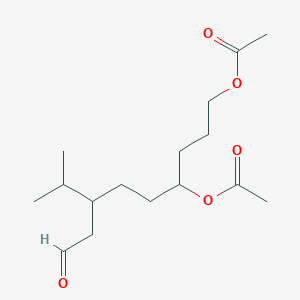
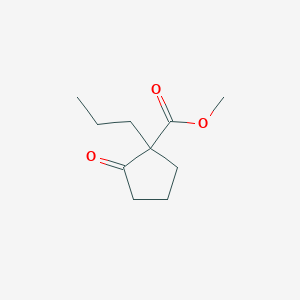

![N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B14329264.png)
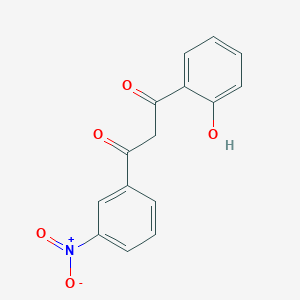
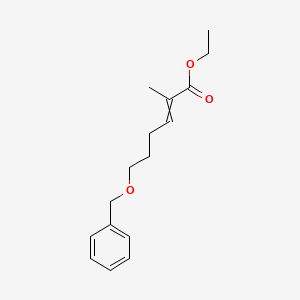
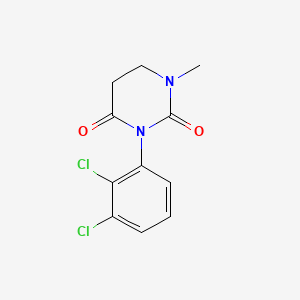
![N'-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide](/img/structure/B14329286.png)
